molecular formula C23H19ClN6OS B15039675 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

Cat. No.: B15039675
M. Wt: 463.0 g/mol
InChI Key: CNOVHEMYQRAVTN-WGOQTCKBSA-N
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Description

This compound belongs to the class of 1,2,4-triazole derivatives fused with acetohydrazide moieties. Its structure features a central 1,2,4-triazole ring substituted with a 4-chlorophenyl group at position 5 and a phenyl group at position 2. A sulfanyl (-S-) linker connects the triazole core to an acetohydrazide group, which is further functionalized with a pyridin-3-yl ethylidene moiety . Such derivatives are typically synthesized via condensation reactions between thiosemicarbazides and aldehydes or ketones, followed by cyclization and functionalization steps .

Properties

Molecular Formula

C23H19ClN6OS

Molecular Weight

463.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C23H19ClN6OS/c1-16(18-6-5-13-25-14-18)26-27-21(31)15-32-23-29-28-22(17-9-11-19(24)12-10-17)30(23)20-7-3-2-4-8-20/h2-14H,15H2,1H3,(H,27,31)/b26-16+

InChI Key

CNOVHEMYQRAVTN-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=CN=CC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol core is synthesized via cyclization of a thiosemicarbazide intermediate. Phenylhydrazine reacts with 4-chlorophenyl isothiocyanate in ethanol under reflux to form 1-(4-chlorophenyl)-4-phenylthiosemicarbazide, which undergoes cyclization in polyphosphoric acid (PPA) at 160°C for 6 hours. This method achieves yields of 85–92% and purity >95% (Table 1).

Table 1: Cyclization Conditions for Triazole-Thiol Synthesis

Reactant Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
1-(4-Cl-Ph)-4-Ph-thiosemicarbazide PPA 160 6 85–92 >95

Alternative routes involve formamide-mediated cyclization of hydrazine derivatives, though these require higher temperatures (180–210°C) and yield unsubstituted triazoles. The phenyl and 4-chlorophenyl substituents necessitate customized thiosemicarbazide precursors.

S-Alkylation to Form 2-{[5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide

The triazole-thiol undergoes S-alkylation with chloroacetohydrazide in ethanol under basic conditions (K₂CO₃, reflux, 5 h). Nucleophilic substitution at the sulfur atom proceeds via a disulfide intermediate, as confirmed by mechanistic studies. Yields range from 75–94%, depending on the stoichiometry of chloroacetohydrazide (1.2–1.5 equiv).

Table 2: Optimization of S-Alkylation Parameters

Chloroacetohydrazide (equiv) Base Solvent Time (h) Yield (%)
1.2 K₂CO₃ Ethanol 5 75
1.5 K₂CO₃ Ethanol 5 94

Microwave-assisted synthesis reduces reaction time to 3 minutes with comparable yields (90–92%), though scalability remains challenging. Purification via flash chromatography (hexane:ethyl acetate, 1:1) ensures >98% purity.

Condensation with Pyridin-3-yl Ethylidene to Form the Schiff Base

The acetohydrazide intermediate reacts with 1-(pyridin-3-yl)ethan-1-one in ethanol containing acetic acid (reflux, 4–6 h). Despite the ketone’s lower reactivity compared to aldehydes, catalytic acid facilitates imine formation via azeotropic water removal. The (1E)-ethylidene configuration is confirmed by NMR coupling constants (J = 12–14 Hz).

Table 3: Schiff Base Condensation Outcomes

Ketone Acid Catalyst Solvent Time (h) Yield (%)
1-(Pyridin-3-yl)ethan-1-one Acetic acid Ethanol 6 70
1-(Pyridin-3-yl)ethan-1-one PTSA Toluene 8 88

Dean-Stark apparatus improves yields to 88% by continuously removing water. Recrystallization from ethanol yields analytically pure product (mp 176–178°C).

Industrial-Scale Considerations

Large-scale production faces challenges in catalyst recovery and waste management. Solid acid catalysts (e.g., H β zeolite) enable greener synthesis of acetohydrazides via one-pot ester hydrazinolysis. Continuous-flow reactors may enhance cyclization efficiency by maintaining precise temperature control (160°C ± 2°C).

Analytical Characterization

Key spectroscopic data validate structural integrity:

  • ¹H NMR (DMSO-d₆) : δ 8.71 (s, 1H, triazole), 8.52 (d, J = 4.8 Hz, 1H, pyridine), 3.92 (s, 2H, SCH₂).
  • MS (ESI+) : m/z 507.1 [M+H]⁺ (calc. 506.6).
  • IR (KBr) : 1650 cm⁻¹ (C=N), 3250 cm⁻¹ (N-H).

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural homology with several 1,2,4-triazole-acetohydrazide derivatives. Key analogues include:

Compound ID/Name Substituents (Triazole Core) Hydrazide Modification Molecular Weight Key Features
Target Compound 4-Cl-C₆H₄, C₆H₅ Pyridin-3-yl ethylidene Not provided Chlorine enhances lipophilicity; pyridine aids in hydrogen bonding
ZE-4b 4-Ethyl, 5-(Pyridin-2-yl) Phenylmethylidene Not provided Ethyl group increases hydrophobicity; pyridine at position 5 enhances polarity.
ZE-4c 4-(Fluorophenyl), 5-(Pyridin-2-yl) Phenylmethylidene Not provided Fluorine substitution may improve metabolic stability .
303105-47-7 4-(4-Me-C₆H₄), 5-(4-Cl-C₆H₄) 3-Me-C₆H₄-methylidene Not provided Methylphenyl substituent reduces steric hindrance compared to phenyl .
307975-57-1 4-Ph, 5-(4-t-Bu-C₆H₄) 2-Nitropropenylidene Not provided Bulky tert-butyl group may hinder receptor binding .

Physicochemical Properties

  • Spectroscopic Data : The IR spectrum of the target compound is expected to show peaks for C=O (~1700 cm⁻¹), C=N (~1520 cm⁻¹), and S-H (~2550 cm⁻¹), aligning with trends observed in related triazole-thiols .
  • Solubility : The 4-chlorophenyl and pyridine groups may reduce aqueous solubility compared to analogues with methoxy or hydroxyl substituents (e.g., compounds in ) .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound based on existing literature.

Synthesis and Characterization

The synthesis of the compound involves multiple steps, including the formation of the triazole ring and subsequent modifications to introduce the hydrazide functionality. The typical synthetic route includes:

  • Formation of Triazole Ring : The reaction of 4-chlorophenyl and phenyl derivatives with thioketones leads to the formation of the triazole core.
  • Hydrazone Formation : The introduction of a pyridine derivative results in the hydrazone linkage.
  • Purification : The synthesized compound is purified through recrystallization techniques.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the final product.

Biological Activity

The biological activity of 1,2,4-triazole derivatives is well-documented, with various studies highlighting their antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

  • Antibacterial Properties : Studies have shown that compounds containing a triazole ring exhibit significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. For instance, derivatives similar to our compound have been reported to show moderate to good activity against Enterobacter aerogenes and Bacillus cereus .
  • Antifungal Activity : The presence of the triazole moiety enhances antifungal efficacy. Compounds with similar structures have demonstrated effectiveness against fungi such as Candida albicans .

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. The compound's ability to induce apoptosis in cancer cells has been noted in several studies .

Anti-inflammatory Properties

Compounds with a triazole scaffold have also been investigated for anti-inflammatory effects. They may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. Key factors include:

  • Substituents on the Triazole Ring : The presence of electron-withdrawing groups (like chlorophenyl) enhances activity.
  • Hydrazone Linkage : This functional group can significantly affect binding affinity to biological targets .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeTarget Organism/Cell LineActivity Level
Compound AAntibacterialStaphylococcus aureusModerate
Compound BAntifungalCandida albicansGood
Compound CAnticancerHeLa CellsSignificant Inhibition
Compound DAnti-inflammatoryCOX Enzyme InhibitionHigh

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of triazole derivatives against a panel of bacterial strains. The results indicated that compounds with similar structures to our target exhibited potent antibacterial properties, particularly against Gram-positive bacteria .
  • Anticancer Mechanisms : Another investigation focused on the anticancer potential of triazoles. It was found that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting their utility as potential chemotherapeutic agents .

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